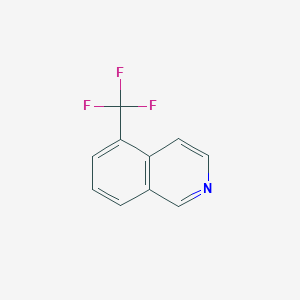

5-(Trifluoromethyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXXUPORXKYIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoquinoline

Abstract

The isoquinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group is a widely employed tactic in modern drug design to enhance key molecular properties such as metabolic stability, lipophilicity, and target binding affinity.[3][4] Consequently, this compound emerges as a pivotal building block for the development of novel therapeutics. This guide provides an in-depth analysis of the synthetic strategies for accessing this valuable compound, targeted at researchers, scientists, and drug development professionals. We will dissect classical synthetic routes, critically evaluate their applicability in the context of a deactivated aromatic system, and explore modern, more efficacious methodologies. The discussion is grounded in mechanistic principles, providing not just protocols, but the causal logic behind experimental design.

The Challenge: The Influence of the Trifluoromethyl Group

The primary synthetic challenge in constructing this compound lies in the powerful electron-withdrawing nature of the CF3 group. This deactivates the benzene ring, rendering it significantly less nucleophilic and thus resistant to classical intramolecular electrophilic aromatic substitution reactions that are the hallmark of traditional isoquinoline syntheses.[5][6] Methodologies like the Bischler-Napieralski reaction, which proceed through such a mechanism, are often inefficient and may result in low to negligible yields for this specific target.[5][7] Therefore, a successful synthesis requires either forcing conditions for classical routes or the adoption of modern synthetic strategies that circumvent this mechanistic hurdle.

Classical Synthetic Approaches: A Critical Evaluation

The Bischler-Napieralski Reaction: A Route Fraught with Difficulty

The Bischler-Napieralski reaction is a foundational method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline.[7][8] The key step is the acid-catalyzed cyclization of a β-phenylethylamide.[9]

Principle: The reaction involves the dehydration of an N-acyl-β-phenylethylamine using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to trigger an intramolecular electrophilic attack on the aromatic ring.[7][8]

Application to this compound: The logical precursor would be N-[2-(3-trifluoromethylphenyl)ethyl]formamide. However, the deactivation of the aromatic ring by the C5-CF3 group severely impedes the crucial cyclization step.

Diagram: Bischler-Napieralski Mechanism & The Deactivation Problem

Caption: The challenging rate-limiting cyclization step in the Bischler-Napieralski synthesis.

The Pomeranz-Fritsch Reaction: A More Viable Classical Route

The Pomeranz-Fritsch reaction offers an alternative pathway that can be adapted for this synthesis. It involves the acid-promoted cyclization of a benzalaminoacetal.[10][11]

Principle: A substituted benzaldehyde is first condensed with 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal). This intermediate is then treated with a strong acid, which catalyzes intramolecular cyclization onto the aromatic ring, followed by elimination to yield the isoquinoline.[10][12][13]

Application to this compound: The required starting materials are 3-(trifluoromethyl)benzaldehyde and aminoacetaldehyde diethyl acetal. While still challenging due to the deactivated ring, this method can be driven to completion, albeit sometimes with modest yields.

Diagram: Pomeranz-Fritsch Reaction Workflow

Caption: Stepwise workflow for the Pomeranz-Fritsch synthesis of the target molecule.

Experimental Protocol: Pomeranz-Fritsch Synthesis (Representative)

-

Step 1: Formation of the Benzalaminoacetal Intermediate.

-

To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol, add aminoacetaldehyde diethyl acetal (1.1 eq).

-

Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure to yield the crude Schiff base intermediate, which can often be used in the next step without further purification.

-

-

Step 2: Acid-Catalyzed Cyclization.

-

Caution: This step involves concentrated strong acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Slowly add the crude intermediate from Step 1 to a stirred solution of concentrated sulfuric acid (e.g., 70-80%) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours.

-

Monitor the reaction by quenching a small aliquot and analyzing via TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution to a pH > 10 using a concentrated NaOH solution while cooling in an ice bath.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography.[14]

-

Modern Synthetic Methodologies: Transition-Metal Catalysis

To overcome the limitations of classical methods, modern organic synthesis has turned to transition-metal-catalyzed C-H activation and annulation reactions. These strategies offer a more direct, efficient, and often milder route to highly substituted isoquinolines.[5][15]

Principle: A benzamide derivative, featuring a directing group on the nitrogen, coordinates to a transition metal catalyst (e.g., Rhodium(III)). The catalyst then selectively activates a C-H bond ortho to the directing group. This metalated intermediate subsequently undergoes annulation with a coupling partner, such as an alkyne, to construct the isoquinoline core in a single, atom-economical step.[16]

Application to this compound: This approach is highly suitable. A starting material like N-methoxy-3-(trifluoromethyl)benzamide can be reacted with an alkyne in the presence of a Rh(III) catalyst to directly assemble the target heterocyclic system.

Diagram: General Workflow for Rh(III)-Catalyzed C-H Annulation

Caption: A modern, efficient Rh(III)-catalyzed route to the isoquinoline core.

Experimental Protocol: Rh(III)-Catalyzed Annulation (General)

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the N-methoxy-3-(trifluoromethyl)benzamide (1.0 eq), the alkyne (e.g., 1,1-diethoxyethylene, 2.0 eq), the Rh(III) precatalyst [RhCp*Cl₂]₂ (2-5 mol%), and a silver salt additive like AgSbF₆ (8-20 mol%).[16]

-

Add a suitable anhydrous solvent, such as dichloroethane (DCE).[16]

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of celite, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by silica gel column chromatography to isolate the this compound derivative.[14]

Comparative Analysis and Purification

| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Feasibility & Expected Yield | Key Advantages/Disadvantages |

| Bischler-Napieralski | N-[2-(3-trifluoromethylphenyl)ethyl]formamide | POCl₃ or P₂O₅, reflux | Very low to none[5][6] | Disadvantage: Ineffective due to severe deactivation of the aromatic ring by the CF₃ group.[7] |

| Pomeranz-Fritsch | 3-(Trifluoromethyl)benzaldehyde, Aminoacetaldehyde diethyl acetal | Concentrated H₂SO₄, heat | Feasible, but often low to moderate yields | Advantage: Uses readily available starting materials. Disadvantage: Harsh acidic conditions, potential for side reactions.[11] |

| Rh(III)-Catalyzed C-H Annulation | N-methoxy-3-(trifluoromethyl)benzamide, Alkyne | [RhCp*Cl₂]₂, AgSbF₆, heat | Good to excellent | Advantage: High efficiency, milder conditions, good functional group tolerance, atom-economical.[16] Disadvantage: Requires more specialized catalysts. |

Purification and Characterization

The final product, this compound, is typically a solid or oil that can be purified using standard laboratory techniques.

-

Silica Gel Column Chromatography: This is the most common method for purification. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.[14]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.[14]

-

Purity Confirmation: The purity of the final compound should be confirmed by a combination of analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).[14]

Conclusion

The synthesis of this compound presents a classic case study in modern synthetic strategy. While traditional methods like the Pomeranz-Fritsch reaction provide a viable, albeit sometimes low-yielding, pathway from simple precursors, they are often hampered by the electronic properties of the substrate. The Bischler-Napieralski reaction is largely unsuitable due to the deactivating effect of the trifluoromethyl group on the key electrophilic aromatic substitution step. In contrast, modern transition-metal-catalyzed C-H activation/annulation reactions have emerged as a superior strategy, offering a more direct, efficient, and robust route to this valuable building block. For researchers in drug discovery and development, a thorough understanding of these diverse synthetic approaches is critical for the efficient and scalable production of complex, fluorinated heterocyclic scaffolds.

References

- A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.

- (Trifluoromethyl)isoquinolin-1(2H)

- Searching for New Biologically Active Compounds Derived

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. [Link]

- Technical Support Center: Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one - Benchchem.

-

A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC - NIH. [Link]

-

Pomeranz–Fritsch reaction - Wikipedia. [Link]

- An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)

-

Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. [Link]

-

Pomeranz-Fritsch Reaction - Cambridge University Press. [Link]

-

Bischler–Napieralski reaction - Wikipedia. [Link]

-

Isoquinoline synthesis - Química Organica.org. [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

- Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one - Benchchem.

-

Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]

-

Pomerantz-Fritsch synthesis of isoquinolines - Química Organica.org. [Link]

-

Transition‐Metal‐Catalyzed synthesis of isoquinolines. - ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Isoquinoline synthesis [quimicaorganica.org]

- 13. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

5-(Trifluoromethyl)isoquinoline CAS number

An In-depth Technical Guide to 5-(Trifluoromethyl)isoquinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its fundamental properties, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols. The strategic incorporation of the trifluoromethyl group onto the isoquinoline scaffold imparts unique characteristics to the molecule, making it a significant building block in the design of novel therapeutic agents.

Chemical Identification

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry, primarily due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[3] Its inclusion can significantly enhance:

-

Metabolic Stability: The high strength of the carbon-fluorine bond renders the -CF₃ group resistant to metabolic degradation, prolonging the in vivo half-life of a drug candidate.[3]

-

Lipophilicity: The trifluoromethyl group increases the overall lipophilicity of a molecule, which can improve its ability to permeate cellular membranes.[3][4]

-

Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can modulate the electronic environment of the parent molecule, potentially leading to more potent interactions with biological targets.[3][4]

The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[3][5] Derivatives of isoquinoline have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 120568-09-4 | [1][2] |

| Molecular Formula | C₁₀H₆F₃N | [1] |

| Molecular Weight | 197.16 g/mol | [1] |

| Physical State | Liquid | [6] |

| Boiling Point | ~190-195 °C | [6] |

| Solubility | Good solubility in common organic solvents | [6] |

Spectroscopic data for this compound would be expected to show characteristic signals in ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy consistent with the substituted isoquinoline structure. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis and Mechanistic Considerations

The synthesis of trifluoromethylated isoquinolines is a topic of significant interest, with various strategies developed to introduce the -CF₃ group at different positions on the isoquinoline core. The chosen synthetic route is highly dependent on the desired substitution pattern.[7]

General Synthetic Strategies

Several methodologies can be employed for the synthesis of trifluoromethylated isoquinolines, including:

-

Radical Trifluoromethylation: This approach often utilizes reagents like the Togni reagent to introduce the -CF₃ group onto a pre-formed heterocyclic system.[7]

-

Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods can be used to couple a trifluoromethyl source with a suitably functionalized isoquinoline precursor.

-

Construction of the Isoquinoline Ring from Trifluoromethylated Precursors: This strategy involves building the isoquinoline scaffold from starting materials that already contain the trifluoromethyl group.[8]

The following diagram illustrates a generalized workflow for the synthesis of a substituted isoquinoline, which can be adapted for this compound.

Caption: Generalized synthetic workflow for producing trifluoromethylated isoquinolines.

Plausible Experimental Protocol

Step 1: N-Acylation of a Substituted Phenethylamine A suitable starting material, such as 2-bromo-4-(trifluoromethyl)phenethylamine, would be acylated, for example with acetyl chloride, in the presence of a base like triethylamine.

Step 2: Intramolecular Cyclization (Bischler-Napieralski type) The resulting N-acylated intermediate would then be subjected to intramolecular cyclization using a strong dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.[9]

Step 3: Dehydrogenation The resulting dihydroisoquinoline would then be oxidized to the aromatic this compound using an oxidizing agent like palladium on carbon or manganese dioxide.[9]

Applications in Drug Discovery and Chemical Biology

Trifluoromethylated isoquinolines are valuable scaffolds in drug discovery due to their potential to interact with a variety of biological targets.[7]

Enzyme Inhibition

The isoquinoline core is a well-established pharmacophore for the inhibition of various enzymes. For instance, the isoquinolin-1(2H)-one scaffold, a close derivative, is known to be a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARP inhibitors are a class of targeted cancer therapies. The introduction of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.

The diagram below illustrates the general mechanism of PARP inhibition.

Caption: Simplified mechanism of PARP inhibition leading to cancer cell death.

Anticancer Potential

Several trifluoromethylated quinoline and isoquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[7] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[5]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety. The following information is a summary of general safety precautions and should be supplemented with a thorough review of the material's specific Safety Data Sheet (SDS).

Hazard Identification

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][10]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation is a risk, use a NIOSH/MSHA approved respirator.[11]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][10]

-

If on Skin: Wash with plenty of water.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

References

-

5-Fluoro-isoquinoline | CAS#:394-66-1. Chemsrc. [Link]

-

5-(Trifluoromethyl)isoquinolin-3-ol. Industrial Chemicals. [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles. Chemical Communications (RSC Publishing). [Link]

-

SAFETY DATA SHEET. [Link]

-

Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. [Link]

-

Product Class 5: Isoquinolines. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. 120568-09-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. parchem.com [parchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of the parent molecule. 5-(Trifluoromethyl)isoquinoline is a key heterocyclic compound, the strategic placement of the electron-withdrawing trifluoromethyl group at the 5-position of the isoquinoline nucleus imparts unique chemical characteristics that are of significant interest in drug discovery and materials science. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the isoquinoline nitrogen, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive technical overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile. Drawing upon established principles of heterocyclic chemistry and data from analogous compounds, this document serves as a vital resource for researchers engaged in the design and synthesis of novel isoquinoline-based compounds.

Introduction: The Significance of the Trifluoromethyl Group in Isoquinoline Chemistry

The isoquinoline framework is a prevalent motif in a vast array of natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects.[2][3] The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to optimize drug candidates.[1] The C-F bond's strength enhances metabolic stability, while the lipophilicity of the CF₃ group can improve membrane permeability.[4] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the isoquinoline ring system, influencing its reactivity and potential interactions with biological targets.[4]

The position of the trifluoromethyl group on the isoquinoline core is critical in determining its overall impact. In the case of this compound, the CF₃ group is situated on the benzo-fused portion of the heterocycle. This positioning is expected to influence the electrophilic and nucleophilic substitution reactions of the benzene ring and modulate the pKa of the isoquinoline nitrogen through inductive effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 120568-09-4 | [5] |

| Molecular Formula | C₁₀H₆F₃N | [5] |

| Molecular Weight | 197.16 g/mol | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | ~243°C (Predicted for isoquinoline) | [6] |

| Hazard | Irritant | [5] |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow: Modified Pomeranz-Fritsch Reaction

This approach involves the condensation of 2-(trifluoromethyl)benzaldehyde with an aminoacetal, followed by acid-catalyzed cyclization and subsequent aromatization to yield the desired this compound.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol:

-

Schiff Base Formation: To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as toluene, add aminoacetaldehyde diethyl acetal (1.1 eq). The mixture is heated to reflux with azeotropic removal of water until the reaction is complete, as monitored by TLC.

-

Cyclization and Aromatization: The crude Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated. This promotes the cyclization and subsequent elimination of ethanol to afford the aromatic isoquinoline ring.

-

Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized with a base. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay between the electron-deficient pyridine ring and the electron-withdrawing CF₃ group on the benzene ring.

Basicity

The lone pair of electrons on the nitrogen atom imparts basic character to the isoquinoline ring. However, the strong electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to decrease the basicity of the nitrogen atom through a negative inductive effect (-I), making it a weaker base compared to unsubstituted isoquinoline.[6]

Electrophilic Aromatic Substitution

Electrophilic substitution on the isoquinoline ring system typically occurs on the benzene ring, with the C5 and C8 positions being the most reactive.[10] The presence of the deactivating trifluoromethyl group at the 5-position will likely direct further electrophilic attack to the C8 position, and to a lesser extent, the C7 position. The pyridine ring is generally deactivated towards electrophilic attack.

Nucleophilic Aromatic Substitution

The pyridine ring of isoquinoline is susceptible to nucleophilic attack, particularly at the C1 position. The electron-withdrawing trifluoromethyl group on the benzene ring is not expected to significantly influence the reactivity of the pyridine ring towards nucleophiles. However, nucleophilic substitution on the benzene ring is generally difficult unless activated by other substituents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 120568-09-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. shahucollegelatur.org.in [shahucollegelatur.org.in]

5-(Trifluoromethyl)isoquinoline solubility and pKa

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)isoquinoline: Solubility and pKa

Authored by a Senior Application Scientist

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents.[1] The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed technique to modulate key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.[1][2][3] This guide provides a comprehensive technical overview of two critical physicochemical parameters for this compound: its acid dissociation constant (pKa) and solubility. As direct experimental data for this specific isomer is not extensively reported in peer-reviewed literature, this document synthesizes predictive data based on established chemical principles and provides detailed, field-proven experimental protocols for researchers to determine these values empirically. This approach equips drug development professionals with the foundational knowledge and practical methodologies required for the effective characterization and progression of this compound and its derivatives.

The Influence of Trifluoromethylation on the Isoquinoline Core

The substitution of a hydrogen atom with a trifluoromethyl group at the 5-position of the isoquinoline ring profoundly alters the molecule's electronic and physical properties. Understanding these changes is paramount to predicting its behavior in biological and formulation contexts.

-

Electronic Effects and Basicity (pKa): The parent isoquinoline molecule is a weak base, with the lone pair of electrons on the ring nitrogen available for protonation. The experimentally determined pKa of its conjugate acid is approximately 5.14.[4][5] The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (the inductive effect). Its placement at the 5-position pulls electron density away from the entire aromatic system, including the heterocyclic nitrogen atom. This delocalization significantly reduces the availability of the nitrogen's lone pair for accepting a proton, thereby decreasing the basicity of the molecule. Consequently, the pKa of this compound is predicted to be substantially lower than that of the unsubstituted parent compound.

-

Lipophilicity and Solubility: The -CF3 group is known to significantly increase the lipophilicity of a molecule, which is often quantified by the partition coefficient, logP.[6] This increased "greasiness" enhances the compound's preference for non-polar environments over aqueous media.[6] While the parent isoquinoline is already poorly soluble in water, the addition of the -CF3 group is expected to further decrease its aqueous solubility.[5][7] Conversely, its solubility in common organic solvents, such as dimethyl sulfoxide (DMSO), ethanol, and other alcohols, is expected to be good.[8]

Diagram 1: Influence of the -CF3 Group on Basicity

Caption: Logical workflow illustrating the electron-withdrawing effect of the -CF3 group.

Predicted Physicochemical Data

The following tables summarize the predicted and comparative pKa and solubility data for this compound. These values serve as essential starting points for experimental design.

Table 1: Comparative and Predicted pKa Values

| Compound | Functional Group | pKa (Conjugate Acid) | Data Type | Reference |

| Isoquinoline | Ring Nitrogen | 5.14 | Experimental | [4][5] |

| This compound | Ring Nitrogen | ~2.5 - 3.5 | Predicted | Based on inductive effects |

| 5-(Trifluoromethyl)isoquinolin-1(2H)-one | N-H (Lactam) | ~12.03 | Predicted | [9][10] |

Note: The pKa of the lactam analog is provided for context but represents the acidity of the N-H proton, not the basicity of a ring nitrogen.

Table 2: Predicted Solubility Profile

| Compound | Solvent | Predicted Solubility | Rationale / Reference |

| This compound | Water / Aqueous Buffers (pH 7.4) | Very Low / Insoluble | Increased lipophilicity from -CF3 group.[6][8] |

| This compound | Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent.[8] |

| This compound | Ethanol / Methanol | Soluble | Good solubility in common organic solvents. |

| Isoquinoline | Water | Poorly soluble | Experimental data.[5][7] |

Experimental Protocols for Empirical Determination

Given the absence of validated public data, empirical determination is critical. The following protocols are industry-standard methods for accurately measuring pKa and thermodynamic solubility.

Determination of pKa by Potentiometric Titration

This method remains a gold standard for its precision and simplicity.[11] It involves monitoring pH changes as a function of the volume of a titrant (a strong acid) added to a solution of the compound. The pKa corresponds to the pH at the half-equivalence point.[12][13]

Caption: Step-by-step workflow for potentiometric pKa determination.

-

Preparation of Solutions:

-

Prepare a solution of this compound (e.g., 1-5 mM). Due to its low aqueous solubility, a co-solvent such as methanol or DMSO may be required. The final co-solvent percentage should be kept low (<10-20%) and consistent.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the sample solution.[14]

-

-

System Setup and Calibration:

-

Calibrate a high-quality pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[14]

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

If the initial pH is acidic, use the standardized NaOH to adjust the pH to approximately 2 units above the predicted pKa (e.g., pH ~5-6) to ensure the compound is fully deprotonated.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a magnetic stirrer into the sample solution.

-

Begin adding the standardized HCl titrant in small, precise increments (e.g., 0.02-0.1 mL) using a burette or auto-titrator.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH is at least 2 units below the predicted pKa (e.g., pH < 1).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point volume.

-

The half-equivalence point is exactly half of this volume.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[12]

-

Determination of Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Caption: Standard workflow for the shake-flask solubility determination method.

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, deionized water). A visible amount of undissolved solid must remain to ensure saturation.[15]

-

Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25 °C for physicochemical characterization or 37 °C for biopharmaceutical relevance).[16]

-

Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm the time to equilibrium.[6]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the suspension to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended microparticles.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable organic solvent (e.g., acetonitrile or DMSO/buffer mixture).

-

Quantify the concentration of the compound in the clear, filtered sample using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17]

-

The measured concentration from the saturated solution represents the thermodynamic solubility.

-

Conclusion

This compound is a compound of significant interest for chemical and pharmaceutical research. While direct experimental data on its solubility and pKa are limited, a strong predictive framework can be established based on the known properties of isoquinoline and the well-understood electronic and lipophilic effects of the trifluoromethyl group. The compound is anticipated to be a much weaker base than its parent isoquinoline, with a pKa value likely in the 2.5-3.5 range, and to exhibit very low aqueous solubility. For researchers requiring precise, validated data for modeling, formulation, or ADME studies, the detailed potentiometric titration and shake-flask solubility protocols provided in this guide offer a clear and robust path to empirical characterization.

References

-

Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C(60). Physical Chemistry Chemical Physics, 11(25), 5175-9. [Link]

-

Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C 60. Physical Chemistry Chemical Physics. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

-

Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. ResearchGate. [Link]

-

Andrés, A. D., Rosés, M., & Ràfols, C. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]

-

Unknown author. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

ResearchGate. (2025). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. [Link]

-

Subirats, X., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

StudySmarter. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. StudySmarter. [Link]

-

BYJU'S. (n.d.). How to calculate pKa. BYJU'S. [Link]

-

Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

-

Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

Solubility of Things. (n.d.). Isoquinoline. Solubility of Things. [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-(TRIFLUOROMETHYL)-1(2H)-ISOQUINOLINONE CAS#: 630423-22-2 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 13. byjus.com [byjus.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Enigmatic Core: A Technical Guide to the Biological Activity of 5-(Trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacological profiles of parent molecules. Isoquinoline, a privileged heterocyclic motif found in numerous biologically active compounds, is a prime candidate for such modification. While extensive research has illuminated the biological activities of various trifluoromethylated isoquinoline isomers, the 5-(Trifluoromethyl)isoquinoline isomer remains a largely unexplored entity. This technical guide provides a comprehensive overview of the known biological activities of trifluoromethylated isoquinolines as a class, leveraging this information to construct a predictive framework and a proposed research workflow for the systematic investigation of the 5-substituted analogue. We will delve into established synthetic strategies, known mechanisms of action for related isomers, and present detailed, field-proven protocols to empower researchers to unlock the therapeutic potential of this enigmatic molecule.

Introduction: The Power of Trifluoromethylation in the Isoquinoline Framework

The isoquinoline scaffold is a bicyclic aromatic heterocycle that forms the core of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group (-CF3) can dramatically and often favorably alter the physicochemical properties of the parent isoquinoline molecule.[3]

The unique attributes of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[4]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[3][5]

-

Modulated Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic landscape of the isoquinoline ring, potentially leading to stronger and more specific interactions with biological targets.[4]

These enhancements in physicochemical properties frequently translate to improved pharmacokinetic profiles and greater biological efficacy, making trifluoromethylated isoquinolines a compelling class of molecules for drug discovery.[3]

The Landscape of Trifluoromethylated Isoquinolines: A Tale of Isomeric Divergence

The biological activity of trifluoromethylated isoquinolines is profoundly influenced by the position of the -CF3 substituent on the isoquinoline core. Research has predominantly focused on the 1-, 3-, and 6-substituted isomers, revealing a diverse range of pharmacological effects.

Anticancer Activity: A Prominent Therapeutic Avenue

Trifluoromethylated isoquinolines have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent cytotoxic activity against a variety of cancer cell lines.[3]

A notable example is 6-(Trifluoromethyl)isoquinolin-1(2H)-one , which has been identified as a potent inhibitor of the WD40-repeat protein 5 (WDR5).[6][7] WDR5 is a critical scaffolding protein that plays a key role in the MLL (Mixed Lineage Leukemia) histone methyltransferase complex and in recruiting the MYC oncoprotein to chromatin.[7] By disrupting the WDR5-MYC interaction, this compound triggers a p53-mediated apoptotic cascade in cancer cells.[6]

The general anticancer effects of isoquinoline alkaloids are often mediated through their interference with crucial cell signaling pathways.[3]

Enzyme Inhibition: Targeting Key Pathological Mediators

The trifluoromethyl group has also been strategically employed to develop selective enzyme inhibitors. A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of adrenaline.[5] The presence of the -CF3 group at the 3-position was found to decrease the affinity for the α(2)-adrenoceptor, thereby enhancing selectivity for PNMT.[5]

Unveiling the Unknown: this compound

Despite the wealth of data on other isomers, this compound remains a molecule with a largely uncharacterized biological profile. Its existence is confirmed, with a registered CAS Number of 120568-09-4.[8] However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific biological activities and mechanisms of action.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120568-09-4 | [8] |

| Molecular Formula | C10H6F3N | [8] |

| Molecular Weight | 197.16 g/mol | [8] |

The lack of specific data for the 5-isomer presents a unique opportunity for novel discovery in the field of medicinal chemistry. The distinct electronic and steric environment of the 5-position could lead to unforeseen biological activities and target engagement profiles compared to its better-studied relatives.

A Proposed Research Directive: A Roadmap to Elucidating Biological Function

To address the knowledge gap surrounding this compound, a structured and comprehensive research plan is essential. The following outlines a logical workflow, from synthesis to biological characterization, designed to systematically unveil its therapeutic potential.

Synthetic Exploration: Accessing the Core Scaffold

Alternatively, modern cross-coupling methodologies could provide a more direct route. The following diagram illustrates a generalized, hypothetical synthetic workflow.

Caption: A potential synthetic workflow for this compound.

Biological Screening Cascade: A Multi-pronged Approach

A systematic evaluation of the biological activity of this compound should encompass a tiered screening approach.

4.2.1. In Vitro Anticancer Activity Screening

The initial assessment should focus on the antiproliferative effects of the compound against a panel of human cancer cell lines representing diverse tumor types.

Table 2: Proposed NCI-60 Human Tumor Cell Line Screen

| Panel | Representative Cell Lines |

| Leukemia | CCRF-CEM, K-562, MOLT-4 |

| Non-Small Cell Lung Cancer | A549, EKVX, NCI-H226 |

| Colon Cancer | COLO 205, HCT-116, HT29 |

| CNS Cancer | SF-268, SNB-19, U251 |

| Melanoma | LOX IMVI, MALME-3M, M14 |

| Ovarian Cancer | IGROV1, OVCAR-3, OVCAR-5 |

| Renal Cancer | 786-0, A498, SN12C |

| Prostate Cancer | PC-3, DU-145 |

| Breast Cancer | MCF7, MDA-MB-231, HS 578T |

4.2.2. Mechanistic Elucidation: Unraveling the Mode of Action

Should significant anticancer activity be observed, subsequent studies should aim to elucidate the underlying mechanism of action. Based on the known activities of other trifluoromethylated isoquinolines, key signaling pathways to investigate include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and is a known target of some isoquinoline derivatives.[3]

-

MAPK/ERK Pathway: Another critical signaling cascade involved in cell proliferation and survival.[3]

-

WDR5 Inhibition: Given the activity of the 6-substituted isomer, assessing the direct binding and inhibition of WDR5 would be a high-priority investigation.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: A Practical Guide

4.3.1. General Procedure for Bischler-Napieralski Cyclization

-

To a solution of the N-acylated phenethylamine derivative (1.0 eq) in a suitable solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., phosphorus oxychloride, 3-5 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto ice.

-

Basify the aqueous solution with a suitable base (e.g., NaOH or K2CO3) to a pH >10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

-

Purify the crude dihydroisoquinoline by column chromatography on silica gel.

4.3.2. In Vitro Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of isoquinoline-based drug candidates.[3] While the biological activities of several isomers have been well-documented, this compound represents a frontier of untapped potential. The strategic location of the -CF3 group on the benzene ring of the isoquinoline nucleus may confer unique pharmacological properties, warranting a thorough investigation.

The proposed research directive provides a clear and actionable framework for the synthesis and biological evaluation of this enigmatic compound. By systematically exploring its anticancer and enzyme inhibitory potential, and by elucidating its mechanism of action, the scientific community can determine whether this compound holds the key to novel therapeutic interventions. The journey to unlocking its secrets promises to be a rewarding endeavor for drug discovery and development professionals.

References

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC - PubMed Central - NIH. Available at: [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter. Available at: [Link]

-

Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed. Available at: [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available at: [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC - NIH. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC - PubMed Central. Available at: [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. Available at: [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - OPUS at UTS. Available at: [Link]

-

Biologically active isoquinoline alkaloids covering 2014–2018 - ResearchGate. Available at: [Link]

-

Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC - NIH. Available at: [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC - PubMed Central. Available at: [Link]

-

Selected medicinal, agricultural, and industrial isoquinoline derivatives. - ResearchGate. Available at: [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. Available at: [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PubMed Central. Available at: [Link]

-

Description of the Mechanism of Positive Inotropic Action of the Isoquinoline Alkaloid F-18. Available at: [Link]

-

Isoquinoline - Wikipedia. Available at: [Link]

Sources

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 120568-09-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

The Strategic Integration of the Trifluoromethyl Group in Isoquinoline Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds like isoquinoline is a cornerstone of modern medicinal chemistry.[1] The 5-(Trifluoromethyl)isoquinoline core and its analogs represent a privileged scaffold class, demonstrating significant potential across various therapeutic areas, particularly as enzyme inhibitors and anticancer agents.[1] This guide provides an in-depth technical analysis of these derivatives, focusing on synthetic strategies, the profound influence of the CF3 group on physicochemical and pharmacokinetic properties, mechanisms of action, and structure-activity relationships (SAR). We will explore the causality behind experimental choices, present detailed protocols, and synthesize data to provide actionable insights for advancing drug discovery programs.

Introduction: The Power of the Trifluoromethyl Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif in numerous biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[2][3] Its versatile structure provides a robust framework for developing targeted therapies. When this scaffold is functionalized with a trifluoromethyl (CF3) group, particularly at the 5-position, the resulting derivatives often exhibit dramatically enhanced pharmacological profiles.[1][4]

The CF3 group is prized in medicinal chemistry for its unique electronic and steric properties.[5][6] Its high electronegativity and strong carbon-fluorine bonds confer several key advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s.[7][8] This protects the molecule from rapid degradation, often leading to a longer biological half-life and improved bioavailability.[6][7]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule.[4][8] This property can enhance its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier, which is critical for drugs targeting the central nervous system.[7][8]

-

Modulation of Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can alter the electron density of the isoquinoline ring system.[9][10] This influences pKa and hydrogen bonding capabilities, allowing for fine-tuned, high-affinity interactions with biological targets.[4][7][9]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing for the modification of a compound's properties while maintaining its overall shape and ability to bind to a target.[10]

By strategically placing the CF3 group at the 5-position of the isoquinoline core, chemists can leverage these benefits to create potent and selective drug candidates.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives requires careful planning, as the position of the CF3 group dictates the most efficient synthetic approach.[1] Classical isoquinoline syntheses, such as the Pomeranz–Fritsch and Bischler–Napieralski reactions, remain relevant, alongside modern trifluoromethylation techniques.

The Pomeranz–Fritsch Reaction

A foundational method for isoquinoline synthesis is the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[11][12][13] This approach is particularly useful for accessing the core isoquinoline structure, which can then be further functionalized.

Causality: The choice of a strong acid catalyst (e.g., concentrated sulfuric acid) is critical for promoting the intramolecular electrophilic aromatic substitution required for ring closure.[13][14] The reaction's success and yield are highly sensitive to the electronic nature of the substituents on the starting benzaldehyde; electron-donating groups generally facilitate the cyclization.[14]

Experimental Protocol: Pomeranz–Fritsch Synthesis of Isoquinoline

Objective: To synthesize the parent isoquinoline ring via the Pomeranz-Fritsch reaction.

Materials:

-

Benzaldehyde

-

2,2-Diethoxyethylamine

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (NaHCO3) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica Gel for column chromatography

Procedure:

-

Schiff Base Formation: In a round-bottom flask, condense benzaldehyde (1.0 eq.) with 2,2-diethoxyethylamine (1.0 eq.) in a suitable solvent like toluene. This reaction is typically performed at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude benzalaminoacetal (Schiff base).

-

Cyclization: Carefully add the crude benzalaminoacetal to a flask containing chilled concentrated sulfuric acid, maintaining the temperature below 10°C. Once the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC indicates the completion of the reaction.

-

Work-up: Pour the acidic reaction mixture slowly over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure isoquinoline.[14]

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Modern Synthetic Approaches

Recent advances have focused on more direct and efficient methods for introducing the CF3 group. These include:

-

Radical Trifluoromethylation: Using reagents like the Togni reagent to introduce a CF3 radical onto a pre-formed heterocyclic core.[15][16]

-

Building Block Strategy: Employing starting materials that already contain the trifluoromethyl group. This has proven to be a powerful strategy for constructing trifluoromethylated heterocycles through annulation with suitable reaction partners.[17] For example, syntheses starting from benzylphosphonium salts bearing a trifluoroacetamide group have been developed to create trifluoromethylated quinolines and isoquinolines.[18]

Caption: General synthetic workflows for isoquinoline synthesis.

Biological Activity and Therapeutic Potential

This compound derivatives have demonstrated a wide range of biological activities, establishing them as a scaffold of high interest in drug discovery.[2][19] Their most prominent applications are in oncology, where they function as potent inhibitors of key cellular signaling pathways.[1][3]

Kinase Inhibition: A Primary Mechanism of Action

Many cancers are driven by the aberrant activity of protein kinases. Isoquinoline-based compounds have been successfully developed as kinase inhibitors, and the addition of a trifluoromethyl group can significantly enhance potency and selectivity.[20]

PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several 5-(trifluoromethyl)pyridine and pyrimidine derivatives, which are structurally related to isoquinolines, have been developed as potent inhibitors of PI3K and mTOR kinases.[21]

Causality: The this compound scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases. The trifluoromethyl group can form favorable interactions within the pocket, while the nitrogen atom of the isoquinoline ring can form a crucial hydrogen bond with the kinase hinge region, anchoring the inhibitor in place. For instance, in PI3Kγ, the amino group of a 2-amino-4-(trifluoromethyl)pyridine moiety was shown to form H-bonds with key aspartate residues (Asp836, Asp841, Asp964).[21]

// Nodes "GrowthFactor" [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; "RTK" [label="Receptor\nTyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; "Akt" [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; "mTOR" [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; "Proliferation" [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" [label="5-CF3-Isoquinoline\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "GrowthFactor" -> "RTK" [label="Binds"]; "RTK" -> "PI3K" [label="Activates"]; "PI3K" -> "Akt" [label="Activates"]; "Akt" -> "mTOR" [label="Activates"]; "mTOR" -> "Proliferation" [label="Promotes"]; "Inhibitor" -> "PI3K" [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Anticancer Activity

Derivatives of trifluoromethylated quinolines and isoquinolines have demonstrated potent cytotoxic activity against various cancer cell lines.[1] Some compounds have shown greater potency than established chemotherapeutic drugs like doxorubicin and cisplatin.[1][22]

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing lead compounds. For quinoline and isoquinoline derivatives, key structural features dictate their biological activity.[23][24]

-

Position of the CF3 Group: The placement of the trifluoromethyl group on the isoquinoline ring is critical. While this guide focuses on the 5-position, other positions like 1-CF3 and 3-CF3 have also been explored, each requiring distinct synthetic strategies and resulting in different biological profiles.[1]

-

Substitution at C1: For isoquinolines, substitution at the C1 position is vital for modulating activity. Different groups at this position can interact with various sub-pockets of the target protein, influencing potency and selectivity.

-

Functionalization of the Amino Group: In aminoisoquinoline derivatives, the amino group often serves as a key hydrogen bond donor. Modifications at this position can fine-tune binding interactions.

| Compound Class | Structural Modification | Observed Biological Effect | Reference |

| Isoquinoline-5-sulfonamide | Constrained pyrrolidine analogs | Potent inhibition of Protein Kinase B (PKB/Akt) | [20] |

| 5-Aryl Substituted Isoquinolin-1-ones | O-(3-hydroxypropyl) substitution | Enhanced antitumor activity against human tumor cell lines | [24] |

| 5-(Trifluoromethyl)pyrimidin-2-amine | Varied aryl substitutions | Fine-tuning of PI3K vs. mTOR kinase inhibitory profiles | [21] |

Conclusion and Future Directions

The this compound scaffold is a highly valuable platform in modern drug discovery. The strategic incorporation of the trifluoromethyl group confers significant advantages in terms of metabolic stability, membrane permeability, and target binding affinity. These compounds have shown particular promise as kinase inhibitors for the treatment of cancer.

Future research should focus on expanding the library of derivatives through innovative synthetic methodologies, including continuous-flow processes which can offer rapid and scalable routes to these valuable heterocycles.[25] A deeper understanding of the SAR through computational modeling and co-crystallography will be essential for designing next-generation inhibitors with enhanced potency, selectivity, and improved safety profiles. The continued exploration of this chemical space is poised to deliver novel therapeutics for challenging diseases.

References

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Available at: [Link]

-

Trifluoromethyl group - Wikipedia. Available at: [Link]

-

The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, Vol. 104, No. 3, 2022. Available at: [Link]

-

Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways | Journal of the American Chemical Society. Available at: [Link]

-

Pomeranz–Fritsch reaction - Wikipedia. Available at: [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. MDPI. Available at: [Link]

-

Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines - RSC Publishing. Available at: [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC. NIH. Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. PubMed Central. Available at: [Link]

-

Structure--activity relationship of quinolones - PubMed. Available at: [Link]

-

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. Available at: [Link]

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]

-

Key developments in fluorinated heterocycles - Taylor & Francis. Available at: [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI. Available at: [Link]

-

Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. PubMed. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. mdpi.com [mdpi.com]

- 20. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

medicinal chemistry applications of trifluoromethylated isoquinolines

An In-depth Technical Guide to the Medicinal Chemistry Applications of Trifluoromethylated Isoquinolines

Executive Summary

In the landscape of modern drug discovery, the strategic chemical modification of privileged scaffolds is paramount to developing novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The isoquinoline core, a prominent structural motif in numerous biologically active compounds, offers a versatile platform for derivatization.[1][2] Its fusion with the trifluoromethyl (CF₃) group—a substituent renowned for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity—creates a powerful class of molecules with significant therapeutic potential.[3][4][5] This technical guide provides a comprehensive analysis of trifluoromethylated isoquinolines for researchers, scientists, and drug development professionals. We will explore the profound impact of the CF₃ group on the physicochemical and ADME properties of the isoquinoline scaffold, detail key synthetic methodologies, and present in-depth case studies of their application in oncology and as selective enzyme inhibitors, supported by quantitative data, mechanistic insights, and detailed experimental protocols.

The Strategic Advantage: Synergizing the Isoquinoline Scaffold and the Trifluoromethyl Group

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of many natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[6][7] The introduction of a trifluoromethyl group is a proven strategy to optimize drug candidates.[8] The unique properties of the CF₃ group stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[4][9]

Key Physicochemical Enhancements:

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[4][6] This can significantly prolong a drug's half-life, leading to improved patient compliance through less frequent dosing.[3]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes.[5][9] This property is crucial for oral bioavailability and, in the context of neuroscience, for penetrating the blood-brain barrier.[6][10]

-

Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronic distribution of the isoquinoline ring system.[3][11] This can lead to stronger and more specific interactions with biological targets, such as hydrogen bonding and electrostatic interactions, thereby increasing potency.[9][12]

-